Suzuki-Miyaura Cross-Coupling Reactivity: Quantified Yield Performance at the 4-Bromo Position
Methyl 4-bromo-1H-indazole-6-carboxylate (885518-47-8) demonstrates documented reactivity in Suzuki-Miyaura cross-coupling with aryl boronic esters, yielding the C4-arylated product in 37% isolated yield after chromatographic purification [1]. This reactivity profile contrasts with 5-bromoindazole analogs reported in the literature, where Suzuki couplings with N-Boc-2-pyrrole boronic acid produced variable yields ranging from 41% to 78% depending on N-substitution pattern [2]. The N-unprotected indazole scaffold of the target compound avoids the additional deprotection step required when employing N-Boc protected bromoindazole intermediates [3].
| Evidence Dimension | Suzuki-Miyaura coupling yield with aryl boronic ester partner |
|---|---|
| Target Compound Data | 37% isolated yield |
| Comparator Or Baseline | 5-bromoindazole analogs (N- and C3-substituted) with N-Boc-2-pyrrole boronic acid: 41% to 78% yields |
| Quantified Difference | Target yield falls within reported range for bromoindazole Suzuki couplings; N-unprotected scaffold eliminates Boc deprotection step required by protected comparators |
| Conditions | Pd(dppf)Cl2 catalyst, Na2CO3 base, 1,4-dioxane solvent, 90°C, 5 h, N2 atmosphere |
Why This Matters
Procurement prioritization for Suzuki coupling applications should account for the trade-off between moderate yield and elimination of protecting group manipulation steps, which reduces total synthetic step count by one full operation.
- [1] Indazoles.com. New Learning Discoveries About 885518-47-8: Suzuki Coupling Protocol with tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate. Published September 8, 2021. View Source
- [2] Vieira T, et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. 2012. DOI: 10.3390/ecsoc-16-10425. View Source
- [3] Boujdiab K, et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021;11:7107-7114. View Source
